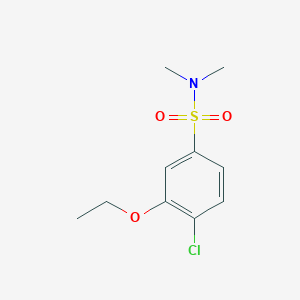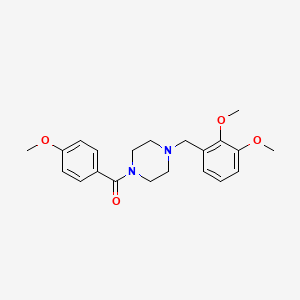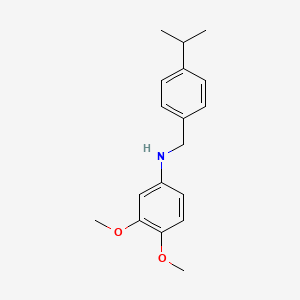![molecular formula C20H16N2O2 B5798553 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5798553.png)
3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research fields.
Scientific Research Applications
3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various research fields. Some of the most promising applications include:
1. Antimicrobial activity: Studies have shown that 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole exhibits significant antimicrobial activity against various bacterial and fungal strains. This makes it a promising candidate for the development of new antimicrobial agents.
2. Anti-inflammatory activity: Research has demonstrated that 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole has anti-inflammatory properties. This makes it a potential candidate for the treatment of various inflammatory disorders.
3. Anticancer activity: Studies have shown that 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole exhibits significant anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer agents.
Mechanism of Action
The exact mechanism of action of 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole is not fully understood. However, research has suggested that it may exert its effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole can have various biochemical and physiological effects, depending on the specific application. Some of these effects include:
1. Inhibition of bacterial and fungal growth: 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to inhibit the growth of various bacterial and fungal strains.
2. Reduction of inflammation: Research has demonstrated that 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole can reduce inflammation in various animal models.
3. Induction of apoptosis: Studies have shown that 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole can induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole is its unique structure and properties, which make it a promising candidate for various research fields. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of synthesis methods to increase yield and purity.
Future Directions
There are many potential future directions for research on 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole. Some of the most promising areas of research include:
1. Development of new antimicrobial agents: 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole has shown significant antimicrobial activity, making it a promising candidate for the development of new antimicrobial agents.
2. Investigation of anti-inflammatory properties: Further research is needed to fully understand the anti-inflammatory properties of 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole and its potential applications in the treatment of various inflammatory disorders.
3. Development of new anticancer agents: 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole has shown significant anticancer activity, making it a promising candidate for the development of new anticancer agents.
4. Optimization of synthesis methods: Further optimization of synthesis methods is needed to increase the yield and purity of 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole and to reduce potential toxicity.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide with 1-naphthaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to form the final compound. This synthesis method has been optimized and improved over the years to increase the yield and purity of the product.
properties
IUPAC Name |
3-(4-methylphenyl)-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-14-9-11-16(12-10-14)20-21-19(24-22-20)13-23-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWAFZMLGRNVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)


![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)



![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)
